1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one
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Overview
Description
1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a tetrazole ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. The reaction conditions often include the use of solvents like methanol or acetic acid and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Piperidin-1-yl-propan-2-one: Shares the piperidine ring but lacks the tetrazole and aniline groups.
3-(Piperidin-4-yl)propan-1-ol: Contains a similar piperidine structure but differs in functional groups
Uniqueness
1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one is unique due to its combination of a piperidine ring, a tetrazole ring, and an aniline derivative. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14(2)15-5-7-16(8-6-15)20-17-4-3-10-23(12-17)18(25)9-11-24-13-19-21-22-24/h5-8,13-14,17,20H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECGXUXDUZNZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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